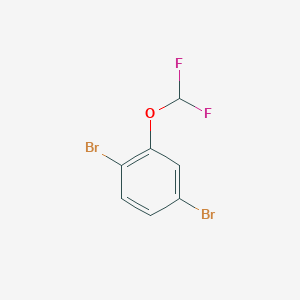

1,4-Dibromo-2-(difluoromethoxy)benzene

Description

BenchChem offers high-quality 1,4-Dibromo-2-(difluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromo-2-(difluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPUJYIGUYKGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-Dibromo-2-(difluoromethoxy)benzene CAS 1000575-26-7 properties

The following technical guide details the properties, synthesis, and application of 1,4-Dibromo-2-(difluoromethoxy)benzene (CAS 1000575-26-7) . This document is structured for researchers in medicinal chemistry and materials science, focusing on the strategic utility of the difluoromethoxy moiety (

Strategic Building Block for Fluorinated Bioisosteres []

Executive Summary

1,4-Dibromo-2-(difluoromethoxy)benzene is a specialized halogenated building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals.[] Its core value lies in the difluoromethoxy (

The compound features two chemically distinct bromine handles, enabling site-selective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal scaffold for constructing complex biaryl systems or heterocycles.[]

Chemical Identity & Physical Properties[2][3][4][5]

| Property | Data |

| CAS Registry Number | 1000575-26-7 |

| IUPAC Name | 1,4-dibromo-2-(difluoromethoxy)benzene |

| Molecular Formula | |

| Molecular Weight | 301.91 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point (Predicted) | 245–255 °C at 760 mmHg |

| Density (Predicted) | |

| LogP (Predicted) | ~3.8 (High Lipophilicity) |

| H-Bond Donor Count | 0 (Traditional), 1 (Weak C-H...O/F interaction potential) |

| H-Bond Acceptor Count | 3 (Oxygen + 2 Fluorines) |

Structural Analysis & Electronic Effects

The Difluoromethoxy Advantage

The

-

Electronic Effect: It is a weak electron-withdrawing group (EWG) by induction (

) but retains some resonance donation capability from the oxygen lone pairs.[] -

Conformation: The

torsion angle tends to be orthogonal to the ring, influencing the spatial arrangement of substituents.[] -

Acidity of the C-H Bond: The fluorine atoms increase the acidity of the methine proton, allowing it to act as a weak hydrogen bond donor to protein carbonyls, a unique interaction not possible with

.

Regioselectivity in Cross-Coupling

The molecule possesses two bromine atoms at the C1 and C4 positions. They are electronically and sterically differentiated:

-

C1-Br (Ortho to

): This position is sterically crowded.[] The oxidative addition of Palladium (Pd) is generally slower here due to the ortho-substituent.[] -

C4-Br (Meta to

): This position is sterically accessible.[] -

Selectivity Rule: In controlled Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C4-bromide typically reacts first.[] This allows for the sequential construction of non-symmetric terphenyls or complex scaffolds.

Synthesis & Manufacturing Protocol

The synthesis of CAS 1000575-26-7 typically proceeds via the difluoromethylation of 2,5-dibromophenol.[] This method avoids the use of ozone-depleting chlorodifluoromethane (Freon-22) in favor of modern, safer reagents like sodium chlorodifluoroacetate or difluoromethyl sulfones.[]

Recommended Laboratory Scale Protocol

-

Precursor: 2,5-Dibromophenol[]

-

Reagent: Sodium chlorodifluoroacetate (

) or Difluoromethyl phenyl sulfone.[] -

Solvent: DMF or Acetonitrile (MeCN).[]

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with 2,5-dibromophenol (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add Cesium Carbonate (

, 1.5 eq).[] Stir at room temperature for 30 minutes to form the phenoxide. -

Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq) cautiously.

-

Heating: Heat the reaction mixture to 90–100 °C. The reagent decarboxylates to generate the reactive difluorocarbene (

) species in situ, which inserts into the O-H bond (or reacts with the phenoxide).[] -

Quench & Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organics with brine to remove DMF.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualization of Synthesis Pathway

Caption: Synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene via difluorocarbene insertion.

Applications in Drug Discovery[1][2][8][9][10][11][12]

Bioisosteric Replacement

The

-

Phenols (

): It mimics the H-bond donor ability but blocks glucuronidation (Phase II metabolism), extending half-life.[] -

Thiols (

): Provides similar sterics with improved oxidative stability.[]

Sequential Functionalization Workflow

The primary utility of this scaffold is in library generation. By exploiting the reactivity difference between the two bromines, chemists can synthesize libraries of "Difluoromethoxy-core" compounds.[]

Experimental Logic:

-

Reaction A (C4 Selective): Perform Suzuki coupling at RT with limiting boronic acid. The sterically open C4-Br reacts.[]

-

Reaction B (C1 Selective): Perform a second coupling at elevated temperature (

) or using a more active catalyst (e.g., Pd-RuPhos) to engage the hindered C1-Br.[]

Reactivity Flowchart

Caption: Sequential cross-coupling strategy exploiting steric differentiation of bromine sites.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a Potent Halogenated Irritant .[]

-

GHS Classification:

-

Skin Irritation (Category 2)[]

-

Eye Irritation (Category 2A)[]

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[]

-

-

Handling Precautions:

-

Use only in a chemical fume hood.[3]

-

Avoid contact with alkali metals (risk of exothermic decomposition).[]

-

Incompatibility: Strong oxidizing agents.[]

-

-

First Aid: In case of eye contact, rinse immediately with varying amounts of water for at least 15 minutes.[3][4]

References

-

Meanwell, N. A. (2018).[][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [][5]

-

Zafrani, Y., et al. (2017).[] Difluoromethoxy-Benzene: A Novel Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry. []

-

PubChem Database . 1,4-Dibromo-2,5-difluorobenzene (Analogous Structure Data). National Library of Medicine. []

-

Hu, J., et al. (2006).[] Selective Difluoromethylation of Phenols. Chemical Communications.[5]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. fishersci.com [fishersci.com]

- 5. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

The Difluoromethoxy Group (-OCF₂H) as a Lipophilic Hydrogen Bond Donor in Arenes: A Technical Blueprint for Rational Drug Design

Executive Summary: The Paradox of Lipophilic Hydrogen Bond Donors

In modern medicinal chemistry, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead compound often requires delicate structural compromises. Traditional hydrogen bond donors, such as hydroxyl (-OH) or amine (-NH₂) groups, are critical for target engagement but frequently suffer from poor metabolic stability (e.g., rapid Phase II conjugation) and low membrane permeability. Conversely, lipophilic groups enhance permeability and stability but eliminate crucial hydrogen-bonding interactions.

The difluoromethoxy group (-OCF₂H) emerges as a rare structural motif that bridges this dichotomy. By acting as a lipophilic hydrogen bond donor , the -OCF₂H moiety serves as a bioisostere for hydroxyl and thiol groups[1]. It maintains essential target interactions while simultaneously imparting the metabolic resilience and membrane permeability characteristic of fluorinated alkanes[2]. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols for integrating the -OCF₂H group into arene scaffolds.

Physicochemical Profiling & Electronic Causality

The unique behavior of the -OCF₂H group is rooted in its electronic distribution. With a Hammett constant (

Comparative Physicochemical Data

The following table summarizes the quantitative physicochemical properties of the difluoromethoxy group relative to traditional functional groups, highlighting its balanced profile[1][2][3].

| Functional Group | Hammett Constant ( | Lipophilicity ( | H-Bond Acidity (A)* | Primary Metabolic Liability |

| -OH | -0.37 | -0.67 | High (~0.60) | Glucuronidation / Sulfation |

| -OCH₃ | -0.27 | -0.02 | None (0.00) | O-Demethylation (CYP450) |

| -OCF₃ | +0.35 | +1.04 | None (0.00) | Highly Stable |

| -OCF₂H | +0.14 | +0.20 to +0.60 | Moderate (0.085 - 0.126) | Highly Stable |

*Hydrogen bond acidity (A) determined via Abraham’s solute ¹H NMR analysis.

The "Chameleon" Effect: Conformational Adaptability

A defining feature of the aryl-OCF₂H motif is its "dynamic lipophilicity," driven by a low rotational barrier (

In a lipophilic environment (e.g., a lipid bilayer), the molecule rotates to shield the polarized C-H bond, exposing the lipophilic fluorine atoms to facilitate membrane permeation. Upon entering a polar environment (e.g., a protein binding pocket), the bond rotates to expose the C-H proton, enabling directional hydrogen bonding with target residues[4].

Figure 1: Conformational adaptation of the -OCF₂H group based on microenvironmental polarity.

Synthetic Methodologies: Installing the -OCF₂H Motif

Direct construction of the O-CF₂H bond at a late stage in synthesis has historically been challenging due to the high reactivity and rapid hydrolysis of difluorocarbene intermediates[4]. Modern approaches utilize biphasic systems or mechanochemical conditions to control carbene generation and partition the reactants effectively[5][6].

Protocol 1: Biphasic O-Difluoromethylation of Phenols using TMSCF₂Br

This protocol utilizes (Trifluoromethyl)trimethylsilane (TMSCF₂Br) as a privileged difluorocarbene precursor.

Causality & Logic: Generating difluorocarbene in a strictly aqueous environment leads to rapid hydrolysis. By utilizing a biphasic organic/aqueous system, the highly lipophilic phenol substrate partitions into the organic layer. The aqueous base (KOH) deprotonates the phenol at the phase boundary. The resulting phenoxide reacts rapidly with the difluorocarbene generated in situ in the organic phase, protecting the carbene from aqueous quenching and driving the reaction to high yields[6].

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the target phenol (1.0 equiv, e.g., 1.0 mmol) in a non-polar organic solvent (e.g., Dichloromethane or Toluene, 5.0 mL).

-

Base Addition: Add a 20% aqueous KOH solution (2.0 mL) to the flask to create a distinct biphasic system. Cool the mixture to 0 °C using an ice bath.

-

Carbene Generation: Slowly add TMSCF₂Br (1.5 equiv, 1.5 mmol) dropwise over 10 minutes under vigorous stirring (≥800 rpm) to maximize the surface area of the phase boundary.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30–60 minutes. Monitor the disappearance of the starting material via TLC or LC-MS.

-

Workup & Purification: Dilute the mixture with additional organic solvent (10 mL) and separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Self-Validating Analytical Workflows

To ensure the synthesized -OCF₂H arene functions as intended, its hydrogen bond donor capacity must be empirically validated. Relying solely on computational models is insufficient due to the dynamic rotational nature of the functional group.

Protocol 2: NMR-Based Quantification of Hydrogen Bond Acidity (Abraham's Method)

This self-validating protocol isolates the hydrogen bond donor capacity of the -CF₂H proton by comparing its behavior in competing and non-competing solvent environments[1].

Causality & Logic: Dimethyl sulfoxide (DMSO-d₆) is a strong hydrogen bond acceptor. When the -CF₂H proton forms a hydrogen bond with the oxygen of DMSO, electron density is pulled away from the proton, resulting in a distinct downfield shift in the ¹H NMR spectrum. Chloroform (CDCl₃) is a non-competing solvent. By measuring the chemical shift difference (

Step-by-Step Methodology:

-

Sample Preparation: Prepare two separate NMR tubes. In Tube A, dissolve 5.0 mg of the purified -OCF₂H arene in 0.6 mL of anhydrous CDCl₃. In Tube B, dissolve 5.0 mg of the same compound in 0.6 mL of anhydrous DMSO-d₆.

-

Standardization: Ensure both solvents contain 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (

= 0.00 ppm). -

Data Acquisition: Acquire ¹H NMR spectra for both samples at a strictly controlled temperature (e.g., 298 K) to prevent temperature-induced chemical shift variations.

-

Spectral Analysis: Identify the triplet signal corresponding to the -CF₂H proton (typically between

6.0 and 7.5 ppm, with a large geminal coupling constant -

Calculation: Calculate the chemical shift difference:

. -

Validation: Convert

to the hydrogen bond acidity parameter (

Medicinal Chemistry Integration & Workflow

The strategic replacement of metabolically labile groups (like -OCH₃) with -OCF₂H has led to blockbuster therapeutics. For instance, in the proton pump inhibitor Pantoprazole , the -OCF₂H group on the benzimidazole ring provides critical chemical stability, allowing the prodrug to survive systemic circulation until it reaches the highly acidic parietal cells where it is activated[2]. Similarly, in the PDE4 inhibitor Roflumilast , the group contributes to both target binding potency and resistance to oxidative metabolism[7].

Figure 2: Standardized workflow for evaluating the bioisosteric replacement of a lead compound with a difluoromethoxy analog.

By systematically applying the synthetic and analytical protocols detailed in this guide, drug development professionals can rationally leverage the difluoromethoxy group to break the traditional compromise between target affinity and pharmacokinetic stability.

References

- Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Guides.

- CCS Chemistry. (2022). Mechanochemical Difluoromethylations of Alcohols. Chinese Chemical Society.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem Technical Guides.

- Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate.

- ACS Publications. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society.

- SIOC. (2022). A simple and highly efficient method for the double O-difluoromethylations of diphenols. Shanghai Institute of Organic Chemistry.

- PMC. (2021). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health.

- Semantic Scholar. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.

- Loison, et al. (2023). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. European Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. sioc.ac.cn [sioc.ac.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Bioisosteric Replacement of Anisole with 2-(Difluoromethoxy)benzene Derivatives: A Technical Guide for Lead Optimization

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic modification of metabolic "soft spots." The methoxybenzene (anisole) moiety is a ubiquitous structural feature used to occupy hydrophobic pockets; however, it is notoriously susceptible to rapid Phase I metabolism. The bioisosteric replacement of the methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) has emerged as a highly sophisticated strategy to abrogate these metabolic liabilities while fine-tuning lipophilicity and target engagement. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for executing this critical structural transformation.

Mechanistic Rationale: The Liability vs. The Bioisostere

The Anisole Liability

The primary vulnerability of the anisole moiety lies in its susceptibility to Cytochrome P450 (CYP450)-mediated O-demethylation. The relatively weak C(sp³)-H bonds of the methoxy group undergo facile hydrogen atom transfer (HAT) within the CYP450 active site[1]. This enzymatic cleavage generates reactive phenolic intermediates, which are rapidly cleared via Phase II conjugation (e.g., glucuronidation) or oxidized into potentially toxic quinone methides, severely truncating the drug's in vivo half-life.

The Difluoromethoxy Advantage

Replacing the -OCH₃ group with an -OCF₂H moiety fundamentally alters the physicochemical landscape of the molecule through four distinct mechanisms:

-

Thermodynamic Metabolic Shielding: The substitution of hydrogen for fluorine increases the bond dissociation energy from approximately 414.2 kJ/mol (C-H) to 485.3 kJ/mol (C-F)[2]. This profound thermodynamic stabilization effectively halts CYP450-mediated HAT, preventing O-dealkylation.

-

Electronic Tuning: Unlike the strongly electron-donating methoxy group, the difluoromethoxy group is weakly electron-withdrawing, possessing a Hammett constant (

) of approximately +0.14[3]. By pulling electron density away from the aromatic ring via remote inductive effects, the -OCF₂H group mitigates the -

Dynamic Lipophilicity: Difluoromethoxybenzene is conformationally adaptable. Depending on the polarity of the biological microenvironment and steric pressure from ortho-substituents, it toggles between two primary conformations (torsion angles of

or -

Lipophilic Hydrogen Bonding: The strong electron-withdrawing nature of the gem-difluoro motif increases the acidity of the remaining hydrogen atom. This endows the -OCF₂H group with the rare ability to act as a lipophilic hydrogen bond donor, enabling novel interactions with target protein residues that a standard methoxy group cannot achieve[5].

CYP450-mediated metabolism of anisole vs. the metabolic stability of the difluoromethoxy bioisostere.

Quantitative Physicochemical Comparison

To guide rational drug design, the fundamental physicochemical shifts incurred by this bioisosteric replacement are summarized below.

| Physicochemical Property | Anisole Moiety (-OCH₃) | 2-(Difluoromethoxy)benzene (-OCF₂H) |

| Electronic Effect (Hammett | -0.27 (Strongly Electron Donating) | +0.14 (Weakly Electron Withdrawing) |

| Bond Dissociation Energy | ~414.2 kJ/mol (C-H bond) | ~485.3 kJ/mol (C-F bond) |

| Lipophilicity Contribution ( | Baseline | Moderate Increase (Context-dependent) |

| Hydrogen Bond Donor Capacity | None (Hydrogen bond acceptor only) | Yes (Acts as a lipophilic H-bond donor) |

| CYP450 Liability | High (Rapid O-demethylation) | Low (Resistant to oxidative cleavage) |

Experimental Methodologies & Validation Protocols

To successfully integrate the difluoromethoxy group and validate its metabolic advantages, researchers must employ robust synthetic and analytical workflows.

Step-by-step experimental workflow for the synthesis and ADME evaluation of difluoromethoxy analogs.

Protocol 1: Late-Stage Difluoromethylation of Phenol Precursors

Causality Focus: Traditional fluorination requires hazardous, ozone-depleting gases (e.g., Chlorodifluoromethane). This protocol utilizes Sodium chlorodifluoroacetate (

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under inert N₂ atmosphere, dissolve the target phenol precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Reasoning: DMF is a polar aprotic solvent that stabilizes the transient carbene intermediate and facilitates the nucleophilic attack.

-

Deprotonation: Add Cesium Carbonate (

, 2.5 eq) to the solution and stir for 15 minutes at room temperature to fully generate the phenoxide anion. -

Carbene Generation: Add Sodium chlorodifluoroacetate (2.0 eq) in a single portion. Gradually heat the reaction mixture to 100°C. Reasoning: Controlled heating initiates the thermal decarboxylation of the acetate, releasing

directly into the presence of the highly nucleophilic phenoxide. -

Quenching & Extraction: After 4-6 hours (monitor via TLC/LC-MS), cool the reaction to room temperature and quench with distilled water. Reasoning: Water safely hydrolyzes any unreacted carbene and dissolves the inorganic cesium/sodium salts. Extract the aqueous layer with Ethyl Acetate (3x).

-

Characterization: Purify via flash chromatography. Confirm the structural identity using ¹⁹F-NMR; the -OCF₂H group typically presents as a distinct doublet (due to H-F coupling) around -80 to -85 ppm.

Protocol 2: Self-Validating Microsomal Stability Assay (HLM)

Causality Focus: To empirically prove the bioisosteric advantage, the synthesized analog must be tested against Human Liver Microsomes (HLM). This protocol is designed as a self-validating system : it incorporates both positive and negative controls to ensure that any observed stability is due to the chemical structure, not a failure of the enzymatic assay.

Step-by-Step Methodology:

-

System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Reasoning: Mg²⁺ is a critical cofactor for optimal CYP450 structural integrity and function.

-

Pre-Incubation: In separate vials, mix HLM (final protein concentration 0.5 mg/mL) with the test compound (difluoromethoxy analog), the parent anisole compound (comparative control), and Dextromethorphan (positive control for CYP2D6/3A4 activity). Incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolism by adding NADPH (final concentration 1 mM) to all vials except the negative control vial. Reasoning: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle. The negative control (minus NADPH) proves that any degradation observed in the test vials is strictly CYP-mediated and not due to chemical instability in the buffer.

-

Time-Course Sampling: At

and -

Data Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

) and half-life ( -

Validation Check: The assay is only considered valid if the Dextromethorphan and parent anisole compounds show rapid degradation, while the negative control remains at 100%. Under these validated conditions, the prolonged

of the difluoromethoxy analog confirms successful bioisosteric optimization.

Conclusion

The strategic replacement of an anisole moiety with a 2-(difluoromethoxy)benzene derivative is a masterclass in rational drug design. By leveraging the immense bond strength of the C-F bond, modulating the electronic density of the arene, and introducing a unique lipophilic hydrogen bond donor, medicinal chemists can rescue promising scaffolds from rapid metabolic clearance. When executed with rigorous synthetic protocols and validated through controlled in vitro ADME assays, this bioisosteric swap significantly elevates the probability of clinical success.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]

-

Partially Fluorinated Alkoxy Groups − Conformational Adaptors to Changing Environments Source: ResearchGate URL:[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

The Electronic Architecture of Ortho-Difluoromethoxy Aryl Bromides: A Technical Guide for Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The strategic incorporation of fluorinated motifs is a cornerstone of modern drug design. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely versatile substituent, acting as a lipophilic hydrogen bond donor with dynamic conformational properties. This whitepaper explores the specific electronic and steric interplay that occurs when the –OCF₂H group is positioned ortho to an aryl bromide. By dissecting the causality between conformational locking and C–Br bond activation, this guide provides actionable insights and self-validating protocols for leveraging these scaffolds in cross-coupling methodologies.

The Physicochemical Profile of the –OCF₂H Group

Unlike the strongly electron-withdrawing trifluoromethoxy (–OCF₃) group, which adopts a strictly orthogonal conformation due to severe steric and stereoelectronic (anomeric

In an unhindered environment, the –OCF₂H group can adopt a coplanar conformation. This allows the oxygen lone pairs to conjugate with the aromatic

Quantitative Data: Substituent Electronic Parameters

To understand the electronic impact of fluorination on methoxy groups, we must compare their Hammett substituent constants.

| Substituent | Conformational Preference | ||

| –OCH₃ | +0.12 | -0.27 | Coplanar (Strong +R) |

| –OCF₂H | +0.20 | +0.14 | Flexible (Environment Dependent) |

| –OCF₃ | +0.39 | +0.36 | Orthogonal (Strong –I, No +R) |

| (Data synthesized from standard Hammett constant compilations[2],[4]) |

The Ortho Effect: Conformational Locking and C–Br Activation

The true synthetic utility of the –OCF₂H group is unlocked when it is placed ortho to a bulky leaving group, such as a bromide[5].

The Causality of Activation:

When positioned ortho to a bromine atom, the –OCF₂H group experiences significant steric repulsion. To minimize this steric clash, the molecule is forced into an orthogonal conformation relative to the aromatic ring. This rotation breaks the orbital overlap between the oxygen's p-orbital and the aromatic

Consequently, the strong inductive electron-withdrawing (–I) effect of the fluorine atoms operates unmitigated. This localized, intense electron withdrawal heavily polarizes the adjacent C–Br bond, significantly lowering the energy of the

Conformational locking of o-OCF2H aryl bromides and its effect on C-Br bond activation.

Self-Validating Experimental Protocols

To harness the reactivity of these scaffolds, rigorous and reproducible methodologies are required. The following protocols are designed as self-validating systems to ensure high fidelity in both synthesis and downstream application.

Protocol A: Synthesis of o-Difluoromethoxy Aryl Bromides

Traditional difluoromethylation relies on toxic, ozone-depleting freon gases. This protocol utilizes sodium chlorodifluoroacetate, which thermally decarboxylates to generate a difluorocarbene intermediate in situ. This provides a self-validating visual cue: the evolution of CO₂ gas directly correlates with the generation of the active carbene species[6].

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried 100 mL round-bottom flask with ortho-bromophenol (10.0 mmol, 1.0 equiv), Cs₂CO₃ (15.0 mmol, 1.5 equiv), and 25 mL of anhydrous DMF.

-

Reagent Addition: Add sodium chlorodifluoroacetate (20.0 mmol, 2.0 equiv) to the stirring suspension.

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 100°C under a nitrogen atmosphere. Causality checkpoint: Observe steady bubbling (CO₂ evolution). The base deprotonates the phenol, and the resulting phenoxide traps the electrophilic difluorocarbene generated from the decarboxylation[6].

-

Reaction Monitoring: Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1). The highly lipophilic product will elute significantly faster than the starting phenol.

-

Workup: Cool to room temperature, quench with 50 mL of H₂O, and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography on silica gel to yield the pure o-difluoromethoxy aryl bromide.

Protocol B: Kinetic Benchmarking via Competitive Cross-Coupling

To empirically validate the electronic acceleration caused by the ortho-OCF₂H group, a competitive Suzuki-Miyaura cross-coupling assay is performed against a para-OCF₂H aryl bromide control.

Step-by-Step Methodology:

-

Setup: In a single Schlenk tube, combine o-difluoromethoxy bromobenzene (1.0 mmol) and p-difluoromethoxy bromobenzene (1.0 mmol).

-

Substoichiometric Reagent: Add phenylboronic acid (0.8 mmol). Causality checkpoint: Using a substoichiometric amount of the nucleophile forces the two electrophiles to compete for the palladium catalyst, revealing their intrinsic relative rates of oxidative addition.

-

Catalyst & Base: Add K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (5 mol%).

-

Solvent & Heating: Suspend in a degassed mixture of Toluene/EtOH/H₂O (5:1:1, 7 mL). Heat to 80°C for 2 hours.

-

Analysis: Quench the reaction and analyze the crude mixture via quantitative ¹⁹F NMR (using trifluorotoluene as an internal standard). The ortho-isomer will exhibit significantly higher conversion due to the sterically-induced orthogonal conformation maximizing the –I effect.

Workflow for the synthesis, isolation, coupling, and analysis of o-OCF2H aryl bromides.

Implications for Drug Development

The ortho-difluoromethoxy aryl bromide scaffold is not just a synthetic curiosity; it is a highly functionalized building block. Once the bromide is utilized in cross-coupling to build the molecular core, the remaining –OCF₂H group serves critical pharmacological functions. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position, increases membrane permeability via modulated lipophilicity, and can act as a targeted hydrogen bond donor within a protein's binding pocket[3]. Understanding the conformational dynamics of this group ensures that medicinal chemists can accurately predict both the synthetic behavior and the biological target engagement of their lead compounds.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry Benchchem

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry - ACS Public

- Difluoromethylation of Phenols - Organic Syntheses Procedure Organic Syntheses

- 2-Bromo-6-(difluoromethoxy)benzaldehyde Benchchem

- Conformational preference of fluorinated ethers ResearchG

- Hammett substituent constants Bluffton University / Stenutz

Sources

Metabolic Stability of Aryl Difluoromethyl Ethers in Drug Discovery

Executive Summary

In the optimization of lead compounds, the aryl difluoromethyl ether (

This guide details the physicochemical rationale, metabolic mechanisms, and experimental workflows necessary to leverage aryl difluoromethyl ethers for extending half-life (

The Physicochemical Rationale

The substitution of hydrogen with fluorine profoundly alters the electronic and steric environment of the ether linkage. The

The Lipophilic Hydrogen Bond Donor

The defining feature of the

-

H-Bond Acidity: The

proton can interact with protein backbone carbonyls or water, a property absent in -

Conformation: The

group typically adopts an anti-coplanar conformation relative to the aryl ring to maximize resonance overlap between the oxygen lone pair and the aromatic

Comparative Properties

The following table summarizes the shift in properties when replacing a methoxy group with its fluorinated analogues.

Table 1: Physicochemical Comparison of Aryl Ether Bioisosteres

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( | Impact on Drug Design |

| Electronic Effect ( | -0.27 (Donor) | +0.18 (Weak Withdrawer) | +0.35 (Strong Withdrawer) | Modulates aryl ring electron density; |

| Lipophilicity ( | Reference (0.0) | +0.6 to +0.8 | +1.0 to +1.2 | |

| H-Bond Donor | No | Yes (Weak) | No | Critical for maintaining potency if the original |

| Metabolic Liability | High ( | Low | Very Low |

Mechanisms of Metabolic Stability

The primary driver for incorporating

Blockade of Hydrogen Atom Transfer (HAT)

The metabolism of aryl methyl ethers (anisoles) proceeds via Hydrogen Atom Transfer (HAT) from the

Why

-

Bond Dissociation Energy (BDE): The

bond in a difluoromethyl group is significantly stronger than in a methyl group.-

The electron-withdrawing fluorines strengthen the

-

The electron-withdrawing fluorines strengthen the

-

Polarity Mismatch: The CYP450 Compound I is electrophilic. The electron-poor

bond of the

Visualization of Metabolic Blockade

The following diagram illustrates the divergence in metabolic fate between a standard anisole and a difluoromethyl ether.

Figure 1: Mechanism of CYP450-mediated metabolic blockade. The high Bond Dissociation Energy (BDE) and electron-deficiency of the

Case Studies in Drug Discovery

Roflumilast (Daliresp/Daxas)

Roflumilast, a PDE4 inhibitor for COPD, exemplifies the successful use of

-

Challenge: Early catechol-based PDE4 inhibitors suffered from rapid metabolism (short

) and emetic side effects. -

Solution: The 3,4-dimethoxy motif common in early inhibitors (like Rolipram) was replaced. The 4-position was substituted with

. -

Outcome: The

group prevented 4-O-demethylation. While the 3-position (cyclopropylmethoxy) is eventually metabolized to the active N-oxide, the difluoromethoxy group remains intact, contributing to a total effective half-life of ~17-30 hours, allowing for once-daily dosing.

Pantoprazole (Protonix)

Pantoprazole uses a difluoromethoxy group on the benzimidazole ring.

-

Role: In addition to metabolic stability, the electron-withdrawing nature of

modulates the pKa of the benzimidazole nitrogen (pKa ~3.96). This lowers the basicity compared to omeprazole, making pantoprazole more stable at neutral pH and highly selective for the acidic environment of the parietal cell canaliculi, where it is activated.

Experimental Protocols: Assessing Stability

To validate the stability conferred by the

In Vitro Microsomal Stability Assay

This protocol determines the Intrinsic Clearance (

Materials:

-

Test Compounds (

DMSO stock). -

Human Liver Microsomes (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution (Acetonitrile with internal standard).

Workflow:

-

Preparation: Dilute test compound to

in phosphate buffer (0.1% DMSO final). -

Pre-incubation: Mix compound with microsomes (

final) at 37°C for 5 minutes. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Remove aliquots (

) at -

Quenching: Immediately dispense into

ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min. -

Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Calculation:

Plot

Workflow Diagram

Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Synthesis Considerations

Accessing these motifs requires specific reagents, as standard alkylation is not feasible.

-

Standard Reagent: Sodium chlorodifluoroacetate (

) . -

Modern Alternative: Difluoromethyl triflate (

) .-

Advantages: Mild conditions, avoids high temperatures, suitable for late-stage functionalization.

-

-

Process Safety: Avoid older methods using Freon-22 (

) gas due to environmental and safety hazards in scale-up.

References

-

Erickson, J. A., et al. (2010). "The effect of fluorine substitution on the lipophilicity and metabolic stability of phenol derivatives." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Hermann, G. N., et al. (2015). "Roflumilast: A Review of its Use in the Treatment of Chronic Obstructive Pulmonary Disease." Drugs. Link

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ether: A Lipophilic Hydrogen Bond Donor."[5] Journal of Medicinal Chemistry. Link

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

Sources

Safety Data Sheet (SDS) Technical Guide: 1,4-Dibromo-2-(difluoromethoxy)benzene

Part 1: Chemical Identity & Strategic Research Context

Substance Name: 1,4-Dibromo-2-(difluoromethoxy)benzene CAS Registry Number: 1000575-26-7 Molecular Formula: C₇H₄Br₂F₂O Molecular Weight: 301.91 g/mol

The "Why" for Researchers

In modern drug discovery, this compound serves as a high-value fluorinated scaffold . The difluoromethoxy (-OCHF₂) group acts as a lipophilic hydrogen bond donor/acceptor bioisostere, often modulating metabolic stability (blocking metabolic soft spots) and membrane permeability in lead compounds.

The 1,4-dibromo substitution pattern provides two distinct vectors for functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to build complex core structures around the stable fluorinated ether motif.

Part 2: Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

Hazard Statements (H-Codes)

| Code | Classification | Mechanism of Action |

| H227 | Combustible Liquid | Flash point likely between 60°C and 93°C. Vapor accumulation in headspace can ignite. |

| H315 | Skin Irritation (Cat 2) | Lipophilic halogenated aromatics penetrate the stratum corneum, causing dermatitis and defatting. |

| H319 | Eye Irritation (Cat 2A) | Direct contact causes conjunctival redness and potential corneal injury. |

| H335 | STOT-SE (Resp.[1][2] Irrit.) | Inhalation of vapors triggers mucosal inflammation in the upper respiratory tract. |

Precautionary Logic (P-Codes)[2][3]

-

P210: Keep away from heat/sparks. (Prevents flash-over of organic vapors).[3]

-

P261: Avoid breathing mist/vapors.[3][4][5][6] (Requires engineering controls).

-

P280: Wear protective gloves/eye protection.[3][4][5][6] (Standard barrier protection).[3][4][5][6]

Part 3: Senior Scientist Handling & Storage Protocol

Storage Integrity System

For research-grade intermediates, stability is paramount. The -OCHF₂ group is generally robust, but the aryl bromide bonds are susceptible to photolytic cleavage over time.

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen exclusion prevents slow oxidation of trace impurities.

-

Temperature: 2–8°C (Refrigerated). While some vendors list Room Temperature (RT), refrigeration retards thermal decomposition and minimizes vapor pressure, reducing inhalation risk upon opening.

-

Light: Amber glass or foil-wrapped secondary containment is mandatory to prevent debromination.

Handling Workflow (DOT Visualization)

Figure 1: Standard Operating Procedure (SOP) for maintaining chemical integrity and operator safety.

Part 4: Emergency Response & First Aid[3]

Exposure Response Matrix

| Exposure Route | Immediate Action | Scientific Rationale |

| Ocular | Rinse for 15 min; lift eyelids. | Dilution is critical to prevent pH-induced corneal etching or solvent burn. |

| Dermal | Wash with soap/water.[3][4][5][6] Do NOT use ethanol. | Ethanol increases skin permeability, potentially driving the toxin deeper into the dermis. |

| Inhalation | Move to fresh air.[3][4][5][6][7] Support respiration.[2][3][4][5][6][7] | Remove source of mucosal irritant; oxygenate to prevent hypoxia if edema occurs. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevents aspiration pneumonia; vomiting re-exposes the esophagus to the irritant. |

Spill Management Logic

-

Evacuate & Ventilate: Remove ignition sources (H227).

-

PPE Upgrade: If spill >10mL, upgrade to respiratory protection (half-mask with organic vapor cartridge).

-

Containment: Use vermiculite or sand. Do not use combustible materials (sawdust) as the liquid is combustible.

-

Disposal: Collect in a dedicated halogenated organic waste container.

Part 5: Synthesis & Reactivity Context[8]

Chemical Compatibility

-

Compatible: Standard organic solvents (DCM, THF, Toluene).

-

Incompatible:

-

Strong Oxidizers: Risk of exothermic reaction.

-

Strong Bases (e.g., t-BuLi): While Lithium-Halogen exchange is a desired reaction, uncontrolled contact can lead to runaways.

-

Reducing Agents: May strip bromine atoms non-selectively.

-

Synthesis Safety Workflow (DOT Visualization)

Figure 2: Logical flow for safely utilizing 1,4-dibromo-2-(difluoromethoxy)benzene in synthesis.

References

-

PubChem. (n.d.).[1] Compound Summary for CAS 1000575-26-7. Retrieved March 5, 2026, from [Link](Note: General halogenated ether data extrapolated where specific CAS data is limited).

Sources

- 1. 1,4-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dibromo-2,5-difluorobenzene 98 327-51-5 [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Note: Scalable Synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Introduction of lipophilic hydrogen-bond donors in medicinal chemistry scaffolds.

Introduction & Strategic Rationale

The incorporation of the difluoromethoxy (–OCHF₂) group into aromatic scaffolds is a highly sought-after transformation in modern drug discovery. As a lipophilic bioisostere for hydroxyl or methoxy groups, the –OCHF₂ moiety significantly enhances metabolic stability and membrane permeability. This application note details a highly robust, scalable protocol for the synthesis of 1,4-dibromo-2-(difluoromethoxy)benzene from 2,5-dibromophenol .

Historically, the difluoromethylation of phenols relied heavily on chlorodifluoromethane (Freon-22)[1]. However, Freon-22 is an ozone-depleting substance (ODS) that requires specialized pressurized reactors and often yields inconsistent results due to the competitive dimerization of the carbene intermediate[2]. To circumvent these limitations, this protocol utilizes sodium chlorodifluoroacetate (ClCF₂COONa) . Originally pioneered in the 1960s, this bench-stable, solid reagent has re-emerged as the industry standard due to its low environmental impact, bulk availability, and operational simplicity.

Mechanistic Pathway

The reaction proceeds via a base-mediated, decarboxylative α-elimination mechanism[2].

-

Deprotonation: Cesium carbonate (Cs₂CO₃) deprotonates 2,5-dibromophenol to generate the nucleophilic phenoxide anion.

-

Carbene Generation: Upon heating to 90 °C, ClCF₂COONa undergoes thermal decarboxylation. It releases CO₂ gas and eliminates sodium chloride to generate the highly electrophilic singlet difluorocarbene (:CF₂)[2].

-

Electrophilic Addition & Protonation: The phenoxide attacks the transient :CF₂ species. The resulting difluoromethyl ether anion is rapidly protonated by the water co-solvent to yield the final product[2].

Figure 1: Mechanistic pathway for the decarboxylative difluoromethylation of 2,5-dibromophenol.

Experimental Causality & Self-Validating Systems

A successful protocol relies on understanding the physicochemical role of each component. Do not deviate from these parameters without understanding the underlying causality:

-

The Critical Role of Water: The reaction utilizes a ~9:1 mixture of anhydrous DMF and deionized water[3]. Water is not merely a co-solvent; it is the essential proton source for the final intermediate. Furthermore, it solubilizes the inorganic salts, preventing the reaction from becoming an unmanageable slurry and ensuring a controlled, homogeneous release of :CF₂.

-

Degassing to Prevent Oxidation: Phenols, particularly halogenated variants, are susceptible to oxidative degradation into quinones at elevated temperatures. Degassing the solvent mixture with nitrogen prior to reagent addition prevents this yield-killing side reaction[3].

-

Open-System Heating (Safety Critical): Because the reaction generates stoichiometric amounts of CO₂ gas, a closed system poses a severe explosion hazard. The use of a flame-dried air condenser allows the gas to vent safely while refluxing the solvent[3].

-

The 10% LiCl Wash: DMF is notoriously miscible with both aqueous and organic phases, leading to persistent contamination and emulsions. Washing the organic layer with a 10% aqueous lithium chloride solution dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer via the salting-out effect[3].

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| 2,5-Dibromophenol | 251.90 | 1.0 | 2.52 g | Limiting Reagent |

| Sodium chlorodifluoroacetate | 152.48 | 2.8 | 4.27 g | Carbene Precursor |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 1.5 | 4.89 g | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.3 mL | Primary Solvent |

| Deionized Water (H₂O) | 18.02 | - | 1.8 mL | Co-solvent / Proton Source |

Step-by-Step Experimental Protocol

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ether.

Phase 1: Setup & Degassing

-

Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 2,5-dibromophenol (2.52 g, 10.0 mmol) and Cs₂CO₃ (4.89 g, 15.0 mmol).

-

Seal the flask with a rubber septum. Sequentially inject dry DMF (15.3 mL) and deionized water (1.8 mL) via syringe.

-

Self-Validation Cue: The mixture will form a suspension.

-

Degas the stirring solution by bubbling nitrogen gas directly through the liquid for 1 hour to displace dissolved oxygen[3].

Phase 2: Carbene Generation

-

Briefly remove the septum and add sodium chlorodifluoroacetate (4.27 g, 28.0 mmol) in one rapid portion under a positive stream of nitrogen.

-

Immediately equip the flask with a flame-dried air condenser (open to a nitrogen bubbler to allow gas escape).

-

Lower the flask into a pre-heated oil bath at 90 °C.

-

Self-Validation Cue: Within 10–15 minutes, vigorous bubbling (CO₂ evolution) will be observed. The solution will gradually transition to a thick, yellowish suspension as NaCl and CsCl precipitate[3]. Stir vigorously (≥500 rpm) for 2 to 4 hours.

Phase 3: Quenching & Extraction

-

Monitor the reaction via TLC (10% EtOAc in Hexanes). Self-Validation Cue: The product is highly lipophilic and will elute significantly higher (R_f ~ 0.7) than the polar starting phenol (R_f ~ 0.3).

-

Once complete, remove the flask from the heat and cool to room temperature (23 °C).

-

Dilute the mixture with deionized water (25 mL) to dissolve the precipitated salts, then transfer to a separatory funnel.

-

Extract the aqueous layer with a 1:4 mixture of EtOAc/Hexanes (3 × 30 mL).

Phase 4: Washing & Isolation

-

Combine the organic layers. To remove the DMF, wash the organic phase sequentially with a 10% aqueous LiCl solution (5 × 30 mL)[3].

-

Perform a final wash with saturated aqueous NaCl (brine) (1 × 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via a short silica gel plug (eluting with 100% Hexanes to 5% EtOAc/Hexanes) to afford the pure 1,4-dibromo-2-(difluoromethoxy)benzene as a clear to pale-yellow oil.

Analytical Characterization (Expected)

To verify the integrity of the synthesized 1,4-dibromo-2-(difluoromethoxy)benzene, utilize the following expected NMR parameters:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic difluoromethoxy proton will appear as a distinct triplet at δ ~6.55 ppm with a massive geminal fluorine-hydrogen coupling constant (²J_{H-F} ≈ 73.5 Hz ). The aromatic protons will appear as a doublet (H-3), a doublet of doublets (H-4), and a closely coupled doublet (H-6) between δ 7.00 – 7.60 ppm.

-

¹⁹F NMR (376 MHz, CDCl₃): A characteristic doublet will be observed at δ ~ -81.0 ppm (²J_{F-H} ≈ 73.5 Hz ).

-

¹³C NMR (100 MHz, CDCl₃): The difluoromethyl carbon will resonate as a triplet at δ ~115.8 ppm (¹J_{C-F} ≈ 260 Hz ), confirming the successful installation of the –OCHF₂ group.

References

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. "Difluoromethylation of Phenols." Organic Syntheses, 2024, 101, 164. 3

-

Hands, A. T., et al. "Difluoromethylation of Phenols - Organic Syntheses Procedure." Organic Syntheses, 2024. 2

-

Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Chinese Journal of Chemistry, 2014.

-

"Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids." Green Chemistry (RSC Publishing), 2017. 1

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 1,4-Dibromo-2-(difluoromethoxy)benzene

This Application Note is designed for medicinal chemists and process engineers focusing on the regioselective functionalization of polyhalogenated fluorinated scaffolds.

Executive Summary

The 1,4-dibromo-2-(difluoromethoxy)benzene scaffold is a high-value intermediate in drug discovery, particularly for modulating lipophilicity and metabolic stability via the difluoromethoxy (–OCF₂H) group. However, the presence of two chemically distinct bromine atoms presents a regioselectivity challenge.[1]

This guide details the protocols for differentiating between the C4-bromo (Site B) and C1-bromo (Site A) positions. Under standard catalytic conditions, the reaction is governed by steric differentiation, favoring oxidative addition at the less hindered C4 position. Reversing this selectivity to favor C1 requires specialized ligand systems or directing groups.

Mechanistic Analysis & Site Discrimination

To achieve high regioselectivity, one must understand the interplay between steric hindrance and electronic activation.

Structural Analysis[2]

-

Site A (C1-Br): Positioned ortho to the bulky –OCF₂H group. The difluoromethoxy group exerts a strong inductive electron-withdrawing effect (-I), potentially activating this site for oxidative addition, but the steric bulk of the –OCF₂H group significantly impedes the approach of the palladium catalyst.

-

Site B (C4-Br): Positioned meta to the –OCF₂H group. This site is sterically unencumbered.

The Selectivity Rule

In the absence of a specific chelating directing group, steric factors dominate the regioselectivity of oxidative addition with standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

-

Primary Reaction (Kinetic Product): Coupling at C4 (Site B) .

-

Secondary Reaction: Coupling at C1 (Site A) (requires higher temperatures or excess boronic acid).

Reaction Pathway Diagram

The following diagram illustrates the sequential functionalization workflow.

Figure 1: Sequential arylation workflow favoring C4-substitution followed by C1-substitution.

Experimental Protocols

Protocol A: C4-Selective Mono-Arylation (Site B)

This protocol is optimized to maximize the yield of the mono-coupled product while minimizing the formation of the bis-arylated byproduct.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Substrate | 1.0 | Electrophile |

| Arylboronic Acid | 1.05 | Nucleophile (Limiting reagent is critical) |

| Pd(dppf)Cl₂·DCM | 0.03 | Catalyst (Bidentate ligand enhances stability) |

| K₂CO₃ (2.0 M aq) | 3.0 | Base |

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with 1,4-dibromo-2-(difluoromethoxy)benzene (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and 2.0 M aqueous K₂CO₃ via syringe.

-

Reaction: Heat the mixture to 60 °C .

-

Critical Note: Do not exceed 65 °C initially. Higher temperatures promote oxidative addition at the sterically hindered C1 site, leading to bis-coupling.

-

-

Monitoring: Monitor via HPLC/UPLC at 2-hour intervals. Look for the consumption of the boronic acid.

-

Target: >90% conversion of boronic acid; <5% bis-coupled product.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product usually elutes significantly later than the unreacted dibromide but earlier than the bis-coupled byproduct.

Protocol B: Sequential C1-Arylation (Site A)

To functionalize the remaining ortho-bromide (C1) after C4-coupling.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| C4-Arylated Intermediate | 1.0 | Electrophile |

| Arylboronic Acid (Ar²) | 1.5 - 2.0 | Nucleophile (Excess required) |

| Pd(PPh₃)₄ | 0.05 | Catalyst (Phosphine rich) |

| Na₂CO₃ | 3.0 | Base |

| Toluene / EtOH / H₂O | 4:1:1 | Solvent System |[2]

Step-by-Step Procedure:

-

Setup: Combine the C4-arylated intermediate, the second boronic acid (Ar²), and Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat the mixture to 90–100 °C (reflux).

-

Note: The steric hindrance of the –OCF₂H group requires higher thermal energy for the palladium to insert into the C1–Br bond.

-

-

Completion: Reaction typically requires 12–18 hours.

-

Purification: Standard aqueous workup and chromatography.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Selectivity (High Bis-product) | Temperature too high | Reduce Protocol A temperature to 40–50 °C. |

| Low Selectivity (High Bis-product) | Excess Boronic Acid | Strictly limit Boronic Acid to 1.0–1.05 equiv. Add dropwise if necessary. |

| No Reaction at C1 (Protocol B) | Steric Hindrance | Switch to a highly active catalyst system: Pd₂(dba)₃ + SPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition at hindered chlorides/bromides. |

| Debromination | Protodehalogenation | Ensure solvents are thoroughly degassed. Reduce reaction time. |

References

-

General Mechanism & Selectivity: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

- Regioselectivity in Polyhalogenated Arenes: Langer, P. "Regioselective Suzuki-Miyaura Coupling Reactions of Polyhalogenated Arenes." Advanced Synthesis & Catalysis, 2010, 352, 1–45. (Validated general trend: Less hindered site reacts first).

-

Ligand Effects on Site Selectivity (Analogous 2,4-Dibromo Ethers): Xu, L., et al. "A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers."[1] Chemical Science, 2023 .[3] Note: This reference highlights that reversing the standard selectivity (to favor C1/C2) requires highly specialized ligands like JackiePhos, confirming that standard conditions favor C4.

-

Application in Fluorinated Biphenyls: Joshi-Pangu, A., et al. "Synthesis of Fluorinated Biphenyls."[3] Journal of Organic Chemistry, 2014 .

Sources

- 1. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of Fluorinated Biaryls: Site-Selective Cross-Coupling of 1,4-Dibromo-2-(difluoromethoxy)benzene

[1]

Executive Summary

The difluoromethoxy (-OCHF₂) group is a high-value pharmacophore in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor that modulates metabolic stability and membrane permeability (bioisostere of methoxy and trifluoromethoxy groups).[1] However, incorporating this motif into complex scaffolds often requires the use of 1,4-dibromo-2-(difluoromethoxy)benzene (CAS: 1000575-26-7) as a linchpin.[1]

This guide addresses the critical challenge of site-selectivity . With two chemically distinct bromine atoms, achieving regiocontrol is paramount.[1] This protocol delineates the mechanistic basis and experimental procedures to selectively functionalize the C4-position (sterically accessible) followed by the C1-position (ortho-hindered), enabling the programmable assembly of non-symmetric terphenyls.

Strategic Analysis: The "Battle of the Bromides"

To master this reaction, one must understand the electronic and steric landscape of the substrate.

Substrate Mapping[1]

-

Position 1 (C1-Br): Located ortho to the -OCHF₂ group.

-

Sterics: High.[1] The -OCHF₂ group is bulkier than a methoxy group (-OMe) due to the Van der Waals radius of fluorine (1.47 Å) vs hydrogen (1.20 Å). This creates a "steric wall" hindering phosphine-ligated palladium.[1]

-

Electronics: The -OCHF₂ group is an Electron Withdrawing Group (EWG) by induction (-I) but a weak donor by resonance (+R).[1] While the -I effect theoretically activates C1 toward oxidative addition (making the C-Br bond more electron-deficient), the steric penalty dominates under standard catalytic cycles.[1]

-

-

Position 4 (C4-Br): Located meta to the -OCHF₂ group.

-

Sterics: Low.[1] Unhindered access for the catalyst.

-

Electronics: Less perturbed by the -OCHF₂ group.

-

The Selectivity Rule

"Sterics Dictate Precedence." Under kinetically controlled conditions (low catalyst load, moderate temperature), the palladium catalyst will preferentially undergo oxidative addition at the C4-Br bond. The C1-Br bond remains intact, preserved for a second cross-coupling event.[1]

Visualization: Selectivity & Workflow

Caption: Logical flow of site-selective coupling. Path A (Green) is the dominant kinetic pathway.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 4-aryl-1-bromo-2-(difluoromethoxy)benzene without touching the C1-bromide.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | 1,4-dibromo-2-(difluoromethoxy)benzene |

| Boronic Acid (R¹) | 1.05 | Nucleophile | Slight excess only.[1] Avoid >1.1 eq to prevent double coupling. |

| Pd(PPh₃)₄ | 0.02 | Catalyst | Tetrakis is preferred over Pd(dppf)Cl₂ here; the bulky PPh₃ ligands enhance steric sensitivity, improving C4 selectivity. |

| Na₂CO₃ (2M aq) | 2.5 | Base | Mild base prevents hydrolysis of -OCHF₂.[1] |

| DME | - | Solvent | Dimethoxyethane (degassed).[1] |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Charging: Add Substrate (1.0 eq), Boronic Acid (1.05 eq), and Pd(PPh₃)₄ (2 mol%).

-

Solvent: Add degassed DME (0.1 M concentration relative to substrate).[1] Stir for 5 mins to dissolve.

-

Activation: Add degassed 2M Na₂CO₃ (2.5 eq). The biphasic mixture will turn yellow/orange.

-

Reaction: Heat to 80°C (oil bath temperature).

-

Critical Checkpoint: Monitor by TLC/HPLC at 2 hours. Do not overheat. Higher temps (>100°C) promote C1 activation.[1]

-

-

Workup: Once starting material is consumed (<2% remaining), cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄.[1][2]

-

Purification: Flash chromatography. The mono-coupled product is usually significantly more polar than the starting dibromide but less polar than the bis-coupled byproduct.[1]

Protocol B: Sequential C1-Coupling (Synthesis of Asymmetric Terphenyls)

Objective: Functionalize the sterically hindered C1-bromide in the product from Protocol A.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Mono-coupled Product | 1.0 | Electrophile | From Protocol A. |

| Boronic Acid (R²) | 1.5 | Nucleophile | Excess ensures completion.[1] |

| Pd(OAc)₂ | 0.02 | Pre-catalyst | Generates active species in situ.[1] |

| SPhos | 0.04 | Ligand | Crucial. SPhos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition at hindered ortho-positions.[1] |

| K₃PO₄ | 3.0 | Base | Anhydrous conditions often work better for the second step to push conversion. |

| Toluene/Water | 10:1 | Solvent | Higher boiling point needed.[1] |

Step-by-Step Procedure

-

Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene under Argon. Stir for 10 mins at RT to form the active L-Pd(0) species.

-

Reaction Assembly: Add the Mono-coupled Product (1.0 eq), Boronic Acid R² (1.5 eq), and K₃PO₄ (3.0 eq) to a reaction vessel.

-

Initiation: Transfer the catalyst solution to the vessel. Add water (10% v/v of toluene).[1]

-

Reaction: Heat to 100-110°C .

-

Note: The hindered C1-Br bond requires higher energy of activation.[1] The SPhos ligand creates a "pocket" that allows Pd to insert despite the ortho-OCHF₂ group.

-

-

Workup: Standard aqueous workup.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Selectivity (Bis-coupling in Step 1) | Temperature too high or Ligand too small.[1] | Reduce Temp to 60-70°C. Ensure use of PPh₃ (bulkier) over dppf (bidentate, smaller bite angle). Reduce Boronic acid to 1.0 eq. |

| Hydrolysis of -OCHF₂ | Base too strong (e.g., hydroxide) or prolonged heating.[1] | Switch from Na₂CO₃ to K₃PO₄ or KF.[1] Avoid NaOH/KOH.[1] Keep pH < 11.[1] |

| Low Conversion at C1 (Step 2) | Steric hindrance too high.[1] | Switch ligand to XPhos or RuPhos .[1] Increase temp to 120°C (use sealed tube). |

| Protodebromination (C-H formation) | Hydride source in solvent or excessive heating.[1] | Use anhydrous solvents (Toluene/Dioxane) for Step 2.[1] Ensure solvents are peroxide-free.[1] |

References

-

Vertex AI Search. (2025).[1] Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole.[1][3] ResearchGate.[1] Link

-

Vertex AI Search. (2025).[1] Regioselective functionalization of 2,5-dibromotoluene.[1] ResearchGate.[1] Link

-

Vertex AI Search. (2025).[1] Synthesis of Trifluoromethyl-Substituted Bi- and Terphenyls by Site-Selective Suzuki-Miyaura Reactions.[1][4] ResearchGate.[1] Link

-

Vertex AI Search. (2025).[1] 1,4-Dibromo-2-(difluoromethoxy)benzene Product Page.[1] BLD Pharm.[1][5] Link

-

Vertex AI Search. (2025).[1] Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NCBI.[1] Link

Buchwald-Hartwig amination conditions for steric aryl dibromides

Application Note: Precision Buchwald-Hartwig Amination of Steric Aryl Dibromides

Executive Summary

The amination of sterically hindered aryl dibromides presents a "double-edged" synthetic challenge. Researchers must overcome the kinetic barrier of oxidative addition created by steric bulk while simultaneously controlling site selectivity to prevent uncontrolled oligomerization or double-amination.

This guide moves beyond standard screening libraries, providing a rational, mechanistic approach to selecting conditions. It prioritizes the use of Pd-G3/G4 precatalysts and dialkylbiaryl phosphine ligands to decouple catalyst activation from the catalytic cycle, ensuring high yields even with electron-rich, bulky substrates.

The Scientific Challenge: Sterics vs. Selectivity

The Mechanistic Bottleneck

In standard Pd-catalyzed cross-coupling, steric hindrance usually inhibits the Oxidative Addition (OA) step. However, for extremely bulky ligands (e.g., tBuBrettPhos) paired with bulky substrates, the rate-determining step often shifts to Reductive Elimination (RE) .

-

The Trap: If the catalyst is too small, it adds to both bromides (double amination). If the catalyst is too bulky, it may fail to coordinate the amine, leading to

-hydride elimination and dehalogenated byproducts. -

The Solution: Use ligands that are bulky enough to facilitate RE but flexible enough to permit OA.

The "Steric Feedback" for Mono-Selectivity

For symmetric steric dibromides, mono-selectivity is achieved not just through stoichiometry, but through steric amplification .

-

Mechanism:[1][2][3][4][5][6] The first amination significantly increases the steric bulk of the arene. If a sufficiently bulky ligand (e.g., BrettPhos) is used, the catalyst physically cannot access the second bromide of the mono-aminated product as easily as the starting material. This kinetic difference creates a window for high mono-selectivity.

Strategic Catalyst & Ligand Selection

The choice of ligand is binary based on the amine class. We utilize the Buchwald Dialkylbiaryl Phosphine family due to their specific interaction with Pd-G4 precatalysts.

Ligand Selection Matrix

| Amine Class | Primary Challenge | Recommended Ligand | Why? |

| Primary Amines (Aliphatic) | BrettPhos | Prevents | |

| Primary Anilines | Slow RE due to sterics | BrettPhos or tBuBrettPhos | Large bulk forces RE; electronic match for anilines. |

| Secondary Amines (Cyclic) | Steric crowding at Pd center | RuPhos | Smaller bulk than BrettPhos allows 2° amine binding. |

| Secondary Amines (Acyclic) | Difficult binding | RuPhos or CPhos | High activity for difficult secondary amines. |

| Amides / Sulfonamides | Low Nucleophilicity | tBuBrettPhos | Most electron-rich/bulky; forces coupling of weak nucleophiles. |

Precatalyst Necessity: The G4 Advantage

Do not use Pd(OAc)₂ or Pd₂(\text{dba})₃ for these substrates.

-

Reasoning: Steric dibromides require an immediate high concentration of active

. Traditional sources suffer from slow activation (induction periods), allowing the dibromide to degrade or the amine to oxidize. -

Recommendation:Pd-G4 Precatalysts (e.g., BrettPhos Pd G4). These contain the ligand pre-bound and activate via simple deprotonation, guaranteeing a 1:1 Pd:L active species immediately upon heating.

Visual Decision Workflows

Figure 1: Ligand & Condition Decision Tree

Caption: Logical flow for selecting catalytic conditions based on substrate electronics and sterics.

Detailed Experimental Protocols

Protocol A: Mono-Amination of Symmetric Steric Dibromides

Objective: Install one amine group on a 2,6-disubstituted-1,4-dibromobenzene core.

Reagents:

-

Substrate: Steric Aryl Dibromide (1.00 equiv, e.g., 1.0 mmol)

-

Nucleophile: Primary Amine (1.10 equiv) — Strict stoichiometry is vital.

-

Catalyst: BrettPhos Pd G4 (0.01 – 0.03 equiv / 1-3 mol%)

-

Base: NaOtBu (1.20 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step:

-

Inert Setup: In a nitrogen-filled glovebox (preferred) or using Schlenk technique, add the aryl dibromide, NaOtBu, and BrettPhos Pd G4 to a reaction vial equipped with a stir bar.

-

Note: If the amine is a solid, add it here. If liquid, add after solvent.

-

-

Solvation: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.

-

Activation: Remove from glovebox. If using liquid amine, add via microsyringe now.

-

Thermal Ramp: Place in a pre-heated block at 80 °C .

-

Why 80°C? Steric substrates require thermal energy to overcome the OA barrier, but going immediately to 110°C can decompose the catalyst before the cycle stabilizes.

-

-

Monitoring: Monitor by UPLC/LC-MS at 1 hour.

-

Checkpoint: If <10% conversion, increase temp to 100 °C.

-

Checkpoint: If di-amination >5% is observed, lower temperature to 60 °C and dilute reaction to 0.1 M.

-

-

Workup: Cool to RT. Filter through a pad of Celite/Silica (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: Site-Selective Amination (Non-Symmetric)

Objective: Reacting the less hindered bromide preferentially, or directing via chelation.

Modifications:

-

Ligand: Switch to Xantphos if the substrate permits (wide bite angle can sometimes enhance electronic differentiation) or stick to BrettPhos to enforce steric selection.

-

Temperature: Start at RT or 40 °C .

-

Base: Use Cs₂CO₃ (2.0 equiv). Weak bases slow the deprotonation step, making the reaction more sensitive to the electronic differences between the two bromides.

Troubleshooting & Self-Validation

Figure 2: Mechanistic Troubleshooting Loop

Caption: Diagnosing failure modes in steric aminations using G4 catalysts.

Validation Checkpoints:

-

The Color Test: The reaction mixture should turn from pale yellow/orange to dark brown/black over time. Instant blackening suggests rapid catalyst decomposition (Pd black formation).

-

LC-MS Isotope Pattern: Always check the Br isotope pattern (1:1 ratio for

).-

Starting Material: 1:2:1 (Dibromide).

-

Product: 1:1 (Monobromide).

-

Over-reaction: No Br pattern.

-

References

-

Maiti, D., et al. "A General Method for the Monoarylation of Primary Amines." Journal of the American Chemical Society, 2008.[7]

- Context: Establishes BrettPhos as the gold standard for primary amine selectivity.

-

Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 and G4 Precatalysts." Chemical Science, 2013.

-

Context: Defines the superiority of G3/G4 precatalysts over traditional Pd sources for difficult substrates.[8]

-

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

- Context: Comprehensive review of ligand selection logic (RuPhos vs BrettPhos).

-

Melwa, S., et al. "Sterically Controlled Pd-Catalyzed Adamantylation." Organic Letters, 2020.

- Context: Demonstrates the use of steric bulk to control site selectivity in poly-halogen

Sources

- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 8. enamine.net [enamine.net]

Using 1,4-dibromo-2-(difluoromethoxy)benzene as a monomer for conductive polymers

Application Note: Engineering Conductive Polymers using 1,4-Dibromo-2-(difluoromethoxy)benzene

Executive Summary & Mechanistic Insights

The development of next-generation organic semiconductors, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), relies heavily on precise molecular engineering to optimize charge transport and environmental stability[1]. 1,4-Dibromo-2-(difluoromethoxy)benzene (CAS 1000575-26-7)[2] has emerged as a highly versatile, electron-deficient building block for synthesizing fluorinated conjugated polymers.

-

Energy Level Tuning : The strong electron-withdrawing nature of the -OCF₂H group significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels[3]. A deeper HOMO increases the ionization potential, protecting the polymer from ambient oxidation (a common degradation pathway in p-type materials), while a deeper LUMO facilitates efficient electron injection for n-type or ambipolar devices[4].

-

Conformational Planarity via Non-Covalent Interactions : Unlike bulky alkyl chains that sterically twist the polymer backbone and disrupt π-π stacking, the compact difluoromethoxy group participates in weak intramolecular non-covalent interactions (such as F···H and F···S hydrogen bonding). This locks the polymer backbone into a more planar conformation, directly translating to tighter solid-state packing and higher charge carrier mobility.

-

Solubility Modulation : The polarity of the ether linkage combined with the hydrophobicity of the fluorine atoms provides excellent solubility in processing solvents (e.g., chloroform, chlorobenzene) without requiring excessively long, insulating side chains that dilute the electroactive volume of the material.

Polymerization Workflow

Caption: Workflow for synthesizing conductive polymers using 1,4-dibromo-2-(difluoromethoxy)benzene.

Experimental Protocol: Synthesis of a DFM-Substituted Conjugated Copolymer